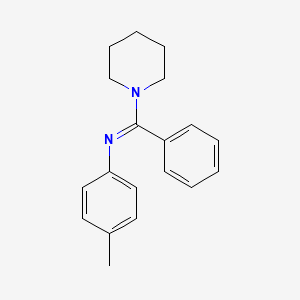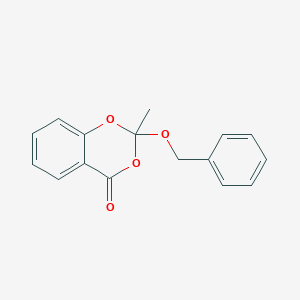
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by a benzodioxin ring system substituted with a benzyloxy group and a methyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-benzyloxypyridine as a starting material. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and reagents such as methyl triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, with some requiring acidic or basic environments, while others proceed under neutral conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, which introduce functional groups that can interact with biological molecules. The pathways involved in these reactions include the activation of aromatic rings and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxypyridine: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Another reagent used for similar purposes but requires acidic conditions for activation.
Uniqueness
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is unique due to its ability to undergo reactions under neutral conditions, making it compatible with acid- and base-sensitive substrates . This property distinguishes it from other similar compounds that require more stringent conditions for their reactions.
Eigenschaften
CAS-Nummer |
52602-18-3 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-methyl-2-phenylmethoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C16H14O4/c1-16(18-11-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(17)20-16/h2-10H,11H2,1H3 |
InChI-Schlüssel |
JIVDBAGZANIYPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


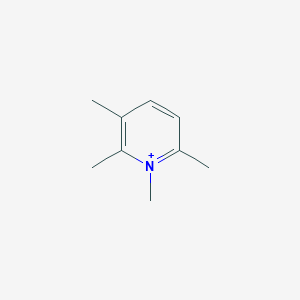
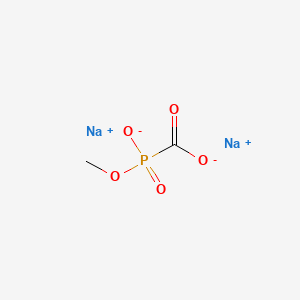
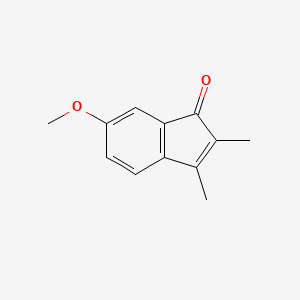
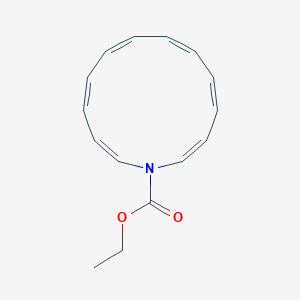

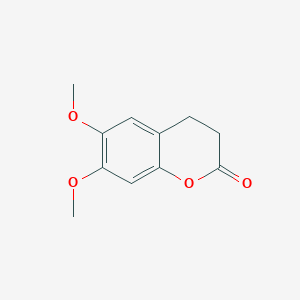


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)


